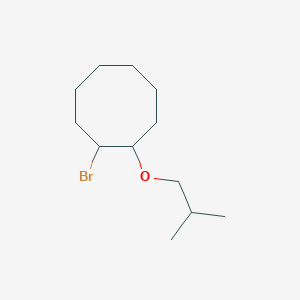
1-Bromo-2-(2-methylpropoxy)cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-methylpropoxy)cyclooctane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom and a 2-methylpropoxy group attached to a cyclooctane ring. The molecular formula of this compound is C12H23BrO, and it has a molecular weight of 263.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-methylpropoxy)cyclooctane typically involves the bromination of cyclooctane followed by the introduction of the 2-methylpropoxy group. One common method involves the following steps:
Bromination Reaction: Cyclooctane is reacted with bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromocyclooctane.
Nucleophilic Substitution: 1-bromocyclooctane is then reacted with 2-methylpropanol in the presence of a base such as sodium hydroxide (NaOH) to introduce the 2-methylpropoxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(2-methylpropoxy)cyclooctane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide (KOtBu) can lead to the formation of cyclooctene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents such as water or ethanol.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclooctane derivatives.
Elimination Reactions: Formation of cyclooctene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids from the 2-methylpropoxy group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-methylpropoxy)cyclooctane has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in the design of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of a double bond. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or base used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2-methylpropoxy)cyclohexane: Similar structure but with a six-membered ring instead of an eight-membered ring.
1-Bromo-2-(2-methylpropoxy)cyclopentane: Similar structure but with a five-membered ring.
1-Bromo-2-(2-methylpropoxy)cyclodecane: Similar structure but with a ten-membered ring.
Uniqueness
1-Bromo-2-(2-methylpropoxy)cyclooctane is unique due to its eight-membered ring structure, which imparts specific chemical and physical properties.
Eigenschaften
Molekularformel |
C12H23BrO |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
1-bromo-2-(2-methylpropoxy)cyclooctane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)9-14-12-8-6-4-3-5-7-11(12)13/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
MPLHZPZFVNRANM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1CCCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


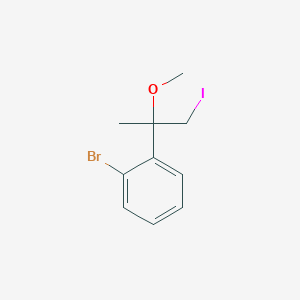
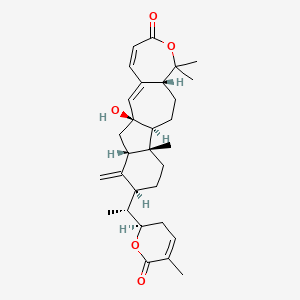
![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
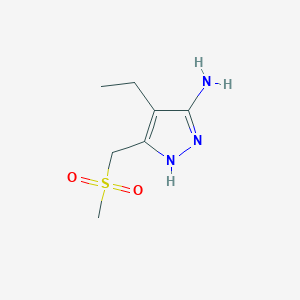
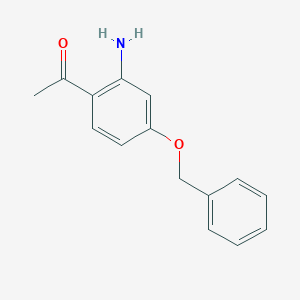
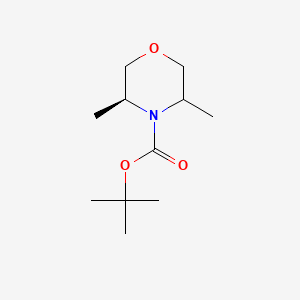
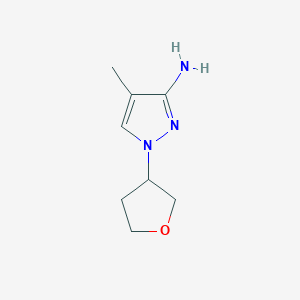
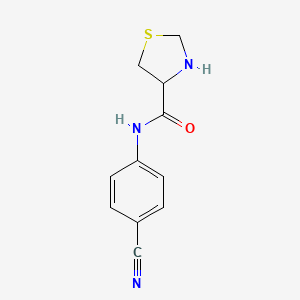
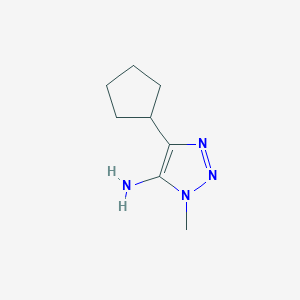
![Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15240786.png)
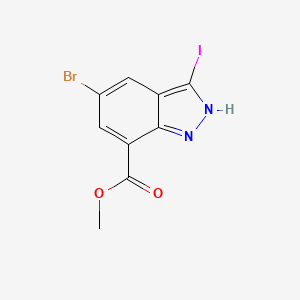
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
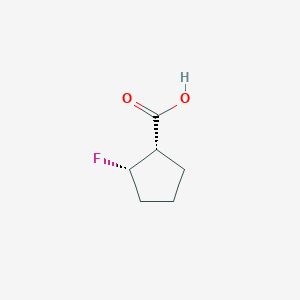
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
